molecular formula C11H11NO B1297661 1,2-Dimethyl-1H-indole-3-carbaldehyde CAS No. 38292-40-9

1,2-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1297661
CAS No.: 38292-40-9
M. Wt: 173.21 g/mol
InChI Key: HYGUWHAXRMPCCP-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1,2-Dimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of indole derivatives, which are known for their biological activities such as anticancer, antimicrobial, and anti-inflammatory properties . The interactions of this compound with these biomolecules often involve the formation of covalent bonds, leading to the creation of more complex structures.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been found to modulate the activity of certain signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting cellular metabolism . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular functions, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anticancer or antimicrobial activities. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important factors that influence its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also affect its accumulation and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

1,2-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGUWHAXRMPCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344736
Record name 1,2-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38292-40-9
Record name 1,2-Dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dimethyl-1H-indole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of POCl3 (7.0 mL, 75 mmole) in DMF (100 mL) was stirred for 5 minutes at 0° C., then 1,2-dimethylindole (10.0 g, 69 mmole) was added in one portion. The reaction was allowed to warm to RT and stirred for 4 h. The thick slurry was poured into ice water (300 mL) and the flask was rinsed with additional water (50 mL). The aqueous mixture was basified with a solution of NaOH (13.2 g, 330 mmole) in H2O (50 mL), and the thick suspension was filtered to collect the solid. This was washed with water and dried under vacuum to give the title compound (11.59 g, 97%) as an off-white solid:
Name
Quantity
7 mL
Type
reactant
Reaction Step One
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Quantity
100 mL
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reactant
Reaction Step One
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10 g
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reactant
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[Compound]
Name
ice water
Quantity
300 mL
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reactant
Reaction Step Three
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Quantity
13.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
97%

Synthesis routes and methods II

Procedure details

1,2-Dimethylindole-3-carboxaldehyde (mp 129° C.) was prepared from 1,2-dimethylindole following essentially the same procedure as that used for the preparation of 1,3-dimethylindole-2-carboxaldehyde referred to in (g) above.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( g )
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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